3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are found in many biologically active molecules .
Preparation Methods
The synthesis of 3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-methyl-1,3-thiazol-2-yl hydrazine with 3-hydroxy-2,5-cyclohexadien-1-one under specific conditions. The reaction is usually carried out in an ethanol solvent with hydrochloric acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring and the cyclohexadienone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their substituents and overall molecular structure . The uniqueness of 3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one lies in its specific combination of the thiazole ring with the cyclohexadienone moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42727-89-9 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H9N3O2S/c1-6-5-16-10(11-6)13-12-8-3-2-7(14)4-9(8)15/h2-5,14-15H,1H3 |
InChI Key |
NRGBNASXPHJNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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